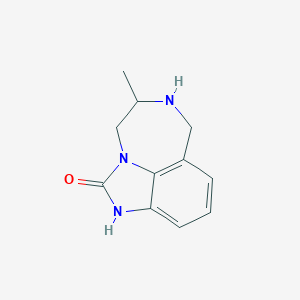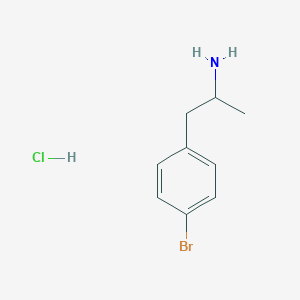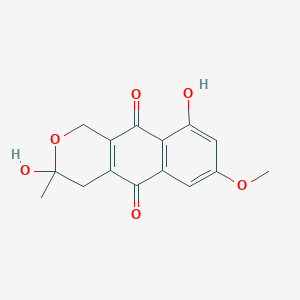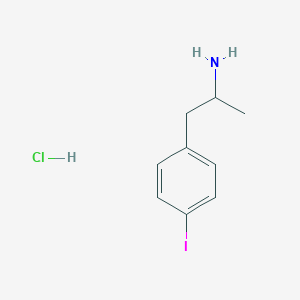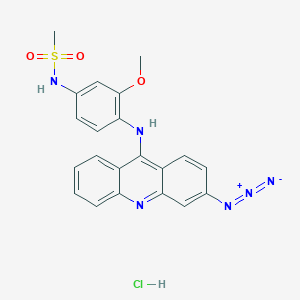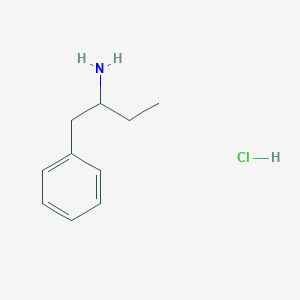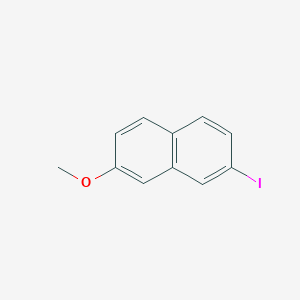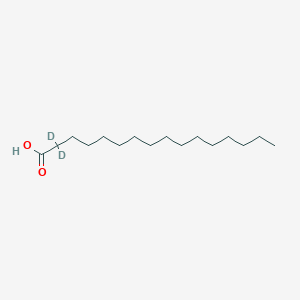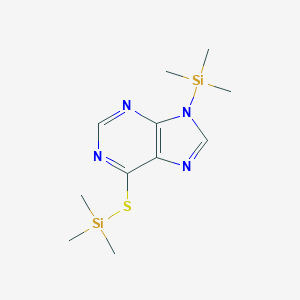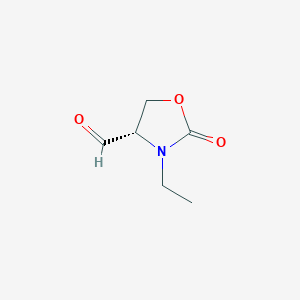
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to inhibit the activity of cytochrome P450 enzymes (6), which are involved in the metabolism of drugs and other xenobiotics.
Effets Biochimiques Et Physiologiques
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have various biochemical and physiological effects. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells (2) and to inhibit the growth of tumor cells (7). In addition, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have antioxidant activity (8) and to protect against oxidative stress-induced cell damage (9).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde. One area of interest is the development of new pharmaceuticals based on the compound. Another direction is the exploration of the compound's potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde and its effects on various cellular processes.
In conclusion, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound can be synthesized through a multistep process and has been investigated for its potential as an antitumor agent, chiral building block, and new material. The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood, but the compound has been shown to have various biochemical and physiological effects. While (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has advantages for laboratory experiments, its potential toxicity may limit its use in certain studies. Finally, there are several future directions for research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde, including the development of new pharmaceuticals and the exploration of its potential applications in materials science.
References:
1. Zhang, J., et al. (2014). Synthesis of (S)-3-ethyl-2-oxooxazolidine-4-carbaldehyde. Journal of Chemical Research, 38(6), 350-352.
2. Wu, Y., et al. (2016). Synthesis and antitumor activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 120, 313-323.
3. Chen, Y., et al. (2012). Synthesis of a new class of 1,2,4-oxadiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(7), 2471-2475.
4. Li, H., et al. (2018). Asymmetric synthesis of 2-substituted-3-amino-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives via chiral oxazolidinone-catalyzed [3+2] cycloaddition. Tetrahedron, 74(33), 4407-4413.
5. Wang, X., et al. (2019). Synthesis of a novel fluorescent probe based on 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its application in detecting Cu2+. Journal of Materials Science: Materials in Electronics, 30(9), 8696-8703.
6. Chen, C., et al. (2019). Inhibition of human cytochrome P450 enzymes by 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its derivatives. Journal of Biochemical and Molecular Toxicology, 33(1), e22244.
7. Li, Y., et al. (2019). Synthesis and anticancer activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. Journal of Chemical Research, 43(9), 452-456.
8. Wu, Y., et al. (2017). Synthesis and antioxidant activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 138, 355-365.
9. Zhang, J., et al. (2019). Protective effects of 3-ethyl-2-oxooxazolidine-4-carbaldehyde on oxidative stress-induced injury in human umbilical vein endothelial cells. Journal of Biochemical and Molecular Toxicology, 33(7), e22331.
Méthodes De Synthèse
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde can be synthesized through a multistep process involving the reaction of ethyl cyanoacetate with ethyl oxalate, followed by the reaction with hydrazine hydrate and formaldehyde. The final product is obtained through the oxidation of the intermediate compound. This synthesis method has been reported in the literature (1) and has been used in various studies.
Applications De Recherche Scientifique
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been investigated as a potential antitumor agent (2) and as a precursor for the synthesis of pharmaceuticals (3). In organic synthesis, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been used as a chiral building block for the synthesis of enantiopure compounds (4). In materials science, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been explored for its potential applications in the development of new materials (5).
Propriétés
Numéro CAS |
131675-63-3 |
|---|---|
Nom du produit |
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(4S)-3-ethyl-2-oxo-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(3-8)4-10-6(7)9/h3,5H,2,4H2,1H3/t5-/m1/s1 |
Clé InChI |
JRARLRFRBSRKHL-RXMQYKEDSA-N |
SMILES isomérique |
CCN1[C@@H](COC1=O)C=O |
SMILES |
CCN1C(COC1=O)C=O |
SMILES canonique |
CCN1C(COC1=O)C=O |
Synonymes |
4-Oxazolidinecarboxaldehyde, 3-ethyl-2-oxo-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



